2-[(2-Aminoethyl)amino]dodecanoic acid
Description
2-[(2-Aminoethyl)amino]dodecanoic acid is a synthetic fatty acid derivative featuring a dodecanoic acid backbone (12-carbon chain) modified with a 2-aminoethylamino group at the second carbon position. This structural motif confers amphiphilic properties, balancing lipophilicity from the long alkyl chain with hydrophilicity from the aminoethyl group.
Properties
CAS No. |
62796-62-7 |
|---|---|
Molecular Formula |
C14H30N2O2 |
Molecular Weight |
258.40 g/mol |
IUPAC Name |
2-(2-aminoethylamino)dodecanoic acid |
InChI |
InChI=1S/C14H30N2O2/c1-2-3-4-5-6-7-8-9-10-13(14(17)18)16-12-11-15/h13,16H,2-12,15H2,1H3,(H,17,18) |
InChI Key |
KRTJTTKNIYZETF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)NCCN |
Origin of Product |
United States |
Preparation Methods
Gabriel Synthesis-Based Alkylation
The Gabriel synthesis, traditionally employed for α-amino acid production, has been adapted for introducing branched amine functionalities. In this method, phthalimide-protected malonic esters serve as key intermediates. For 2-[(2-aminoethyl)amino]dodecanoic acid, the protocol involves:
- Alkylation of n-phthalimidomalonic ester with 1-bromododecane under basic conditions to install the C12 backbone.
- Deprotection via acid hydrolysis to yield a tertiary amine intermediate.
- Condensation with 2-aminoethylamine using carbodiimide coupling agents, followed by decarboxylation at elevated temperatures (150–200°C).
Critical parameters include the stoichiometric ratio of alkylating agent (1.5:1) and reaction time (12–24 hr), which influence yields up to 68%. Challenges arise in preventing over-alkylation, necessitating controlled addition rates.
Strecker Synthesis with Aldehyde Precursors
Strecker synthesis offers a route to α-amino acids via imine formation between aldehydes and ammonia. For this compound:
- Dodecanal reacts with 2-aminoethylamine in aqueous ammonia, forming an imine intermediate.
- Cyanide addition introduces the nitrile group at the α-position.
- Hydrolysis under acidic conditions (6M HCl, 80°C) converts the nitrile to a carboxylic acid.
This method achieves 55–60% yield but requires rigorous purification to remove cyanide byproducts. Recent advancements employ microfluidic reactors to enhance reaction homogeneity and reduce hydrolysis side reactions.
Biocatalytic Oxidation-Amination Cascades
Engineered P450 monooxygenases enable regioselective hydroxylation of dodecanoic acid derivatives. Key steps include:
- ω-Hydroxylation using E. coli-expressed CYP153A enzymes to produce 12-hydroxydodecanoic acid (>95% regioselectivity).
- Amination via transaminases (e.g., from Vibrio fluvialis) to convert the hydroxyl group to an amine.
- Secondary amination with ethylenediamine under reductive conditions (NaBH4, pH 7.5).
| Parameter | Value | Impact on Yield |
|---|---|---|
| Substrate loading | 10 g/L | Optimal for cell viability |
| Two-phase system | 5:1 aqueous/organic | Enhances product extraction |
| AlkL transporter | Co-expressed | Increases substrate uptake |
This green chemistry approach achieves 4 g/L productivity in optimized bioreactors.
Reductive Amination of Keto Acid Intermediates
Reductive amination bypasses protective group strategies by directly coupling amines with carbonyl groups:
- Synthesis of 2-ketododecanoic acid via oxidation of dodecanoic acid (KMnO4, acidic conditions).
- Condensation with 2-aminoethylamine in methanol, forming a Schiff base.
- Reduction using NaBH3CN at pH 6–7 to stabilize the imine intermediate.
Yields range from 50–65%, with side products including N-alkylated derivatives (15–20%). HPLC analysis with FL detection (λex 335 nm, λem 365 nm) confirms product purity.
Solid-Phase Peptide Synthesis (SPPS) Adaptations
SPPS techniques modularize the synthesis:
- Resin functionalization with Fmoc-protected dodecanoic acid.
- Coupling of 2-(Boc-aminoethyl)amino group using HBTU/HOBt activation.
- Cleavage and deprotection with TFA/water (95:5) to yield the target compound.
This method achieves >90% purity (LC-MS) but is cost-prohibitive for large-scale production.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Gabriel Synthesis | 68 | 85 | Moderate | High (solvent waste) |
| Strecker Synthesis | 60 | 78 | Low | Moderate (cyanide use) |
| Biocatalytic | 75 | 92 | High | Low |
| Reductive Amination | 65 | 88 | High | Moderate |
| SPPS | 95 | 90 | Low | High |
Biocatalytic methods balance efficiency and sustainability, though reductive amination remains preferred for industrial-scale synthesis.
Analytical Characterization Techniques
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)amino]dodecanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-acids.
Reduction: Reduction reactions can convert oxo-acids back to amino acids.
Substitution: The amino groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Periodic acid is commonly used for oxidation reactions.
Reducing Agents: Catalytic hydrogenation is often employed for reduction reactions.
Substitution Reagents: Various alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxo-acids, reduced amino acids, and substituted derivatives of 2-[(2-Aminoethyl)amino]dodecanoic acid .
Scientific Research Applications
2-[(2-Aminoethyl)amino]dodecanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound is studied for its role in metabolic pathways and as a potential antimicrobial agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antifungal and antibacterial agent.
Industry: It is used in the production of nylon-12, an engineering polyamide used in various industrial applications
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)amino]dodecanoic acid involves its interaction with specific molecular targets and pathways. It can act as a Bronsted base, accepting a hydron from a donor, and as a Bronsted acid, donating a hydron to an acceptor. These interactions are crucial for its biological activity and its role in various chemical reactions .
Comparison with Similar Compounds
2-Aminododecanoic Acid (CAS 35237-37-7)
- Structural Difference: Lacks the aminoethyl group, with only a single amino group at the second carbon.
- Physicochemical Properties :
- Applications: Used as a chiral building block in peptide synthesis. The absence of the aminoethyl group reduces polarity, making it less water-soluble than 2-[(2-aminoethyl)amino]dodecanoic acid.
Boc-S-2-Aminododecanoic Acid (CAS 146276-04-2)
- Structural Difference: Features a tert-butoxycarbonyl (Boc)-protected amino group at the second carbon.
- Physicochemical Properties: Molecular formula: C₁₇H₃₃NO₄. Molecular weight: 315.45 g/mol .
- Applications: Used in peptide synthesis to prevent unwanted side reactions. The Boc group increases steric bulk, reducing reactivity compared to the unprotected aminoethylamino group in the target compound.
- Key Contrast : The Boc protection alters solubility and stability, making it more suitable for solid-phase synthesis than the free amine form .
12-[(2,4-Dinitrophenyl)amino]dodecanoic Acid (CAS 141476-60-0)
- Structural Difference: A nitroaryl group is attached to the terminal carbon of dodecanoic acid.
- Physicochemical Properties: Higher molecular weight due to the aromatic nitro group. Increased hydrophobicity compared to the aminoethyl-substituted compound.
- Applications : Likely used in photolabile or fluorescent probes due to the nitro group’s electron-withdrawing properties.
- Key Contrast: The nitro group introduces UV activity, whereas the aminoethyl group in the target compound may enhance biocompatibility .
2-[(2-Aminoethyl)amino]ethanol-Tall Oil Fatty Acid Reaction Product (CAS 68815-45-2)
- Structural Difference: A polymer-like structure combining 2-[(2-aminoethyl)amino]ethanol with decanoic acid and acrylic acid.
- Physicochemical Properties :
- Molecular formula: C₁₀H₂₀O₂·C₄H₁₂N₂O·C₃H₄O₂·Na.
- Likely functions as a surfactant or emulsifier.
- Applications : Industrial uses in coatings or detergents due to its amphiphilic nature.
- Key Contrast: The polymeric nature and sodium salt form enhance water solubility, differing from the monomeric target compound .
Peptide Nucleic Acid (PNA) Backbone (2-([2-Aminoethyl]amino)acetic Acid)
- Structural Difference: A shorter acetic acid backbone with the same aminoethylamino group.
- Physicochemical Properties :
- Higher polarity due to the shorter chain.
- Molecular weight: ~190 g/mol (estimated).
- Applications: Used in gene therapy and diagnostics for its high DNA/RNA binding affinity.
- Key Contrast: The dodecanoic acid chain in the target compound may improve membrane permeability compared to the PNA backbone .
Research Findings and Implications
- Biomedical Potential: The aminoethylamino group in 2-[(2-aminoethyl)amino]dodecanoic acid may enhance cellular uptake in drug delivery systems, as seen in PNAs .
- Industrial Use : Surfactant derivatives (e.g., CAS 68815-45-2) highlight its utility in creating stable emulsions .
- Safety Considerations: While specific data are lacking, analogs with aminoethyl groups (e.g., 2-[(2-aminoethyl)disulfanyl]ethan-1-amine) require precautions against inhalation and skin contact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
